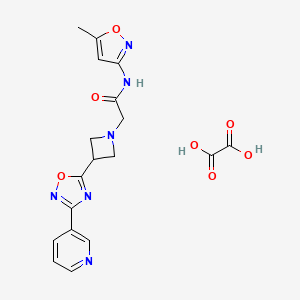
Methyl 4-(3-amino-4-nitrophenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-amino-4-nitrophenoxy)benzoate: is an organic compound with the molecular formula C14H12N2O5. It is a derivative of benzoate, characterized by the presence of an amino group and a nitro group on the phenoxy ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-amino-4-nitrophenoxy)benzoate typically involves the esterification of 4-(3-amino-4-nitrophenoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors. The product is purified using industrial purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in Methyl 4-(3-amino-4-nitrophenoxy)benzoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Electrophiles such as alkyl halides, acidic or basic conditions.
Oxidation: Potassium permanganate, acidic conditions.
Major Products:
Reduction: Methyl 4-(3-amino-4-aminophenoxy)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Methyl 4-(3-amino-4-nitrosophenoxy)benzoate or this compound.
Scientific Research Applications
Chemistry: Methyl 4-(3-amino-4-nitrophenoxy)benzoate is used as a building block in organic synthesis. It is employed in the synthesis of various complex organic molecules and polymers.
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions. It is also used in the development of diagnostic assays.
Medicine: this compound is investigated for its potential therapeutic applications. It is studied for its antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(3-amino-4-nitrophenoxy)benzoate involves its interaction with specific molecular targets. The amino and nitro groups on the phenoxy ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the nitro group.
Methyl 4-nitrobenzoate: Similar structure but lacks the amino group.
Methyl 3-amino-4-methoxybenzoate: Similar structure but has a methoxy group instead of a nitro group.
Uniqueness: Methyl 4-(3-amino-4-nitrophenoxy)benzoate is unique due to the presence of both amino and nitro groups on the phenoxy ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 4-(3-amino-4-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-20-14(17)9-2-4-10(5-3-9)21-11-6-7-13(16(18)19)12(15)8-11/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZAYLJMNHOFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
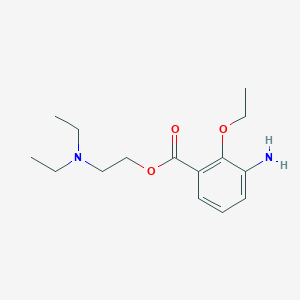
![4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide](/img/structure/B2824655.png)
![4,6,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2824656.png)
![1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine](/img/structure/B2824657.png)
![3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol](/img/structure/B2824659.png)
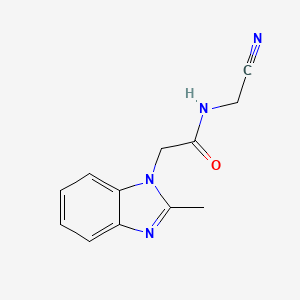
![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2824663.png)
![4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2824665.png)
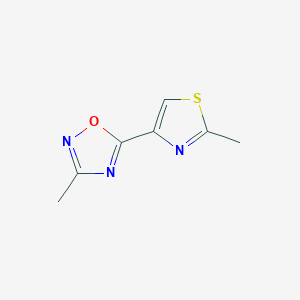

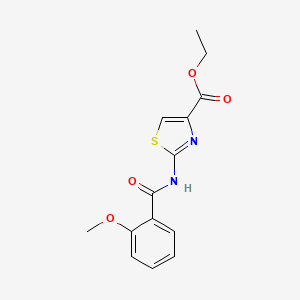
![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2824670.png)

